![molecular formula C13H16F3NO3S B4022021 1-[(4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4022021.png)
1-[(4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions including coupling reactions, substitution reactions, and the use of specific reagents and conditions to introduce the sulfonyl and trifluoromethyl groups. For instance, a series of O-substituted derivatives of piperidine sulfonamides were prepared by coupling and substitution reactions in aqueous media, showcasing the methodologies applicable to synthesizing complex molecules like 1-[(4-Methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine (Khalid et al., 2013).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic techniques have been used to elucidate the crystal and molecular structure of similar compounds. For example, the crystal structure of certain piperidine derivatives was determined, revealing chair conformations of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of piperidine derivatives towards electrophilic and nucleophilic agents, as well as their ability to form complexes, has been a subject of study. The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives highlights the influence of substituents on chemical reactivity (Golub & Becker, 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-4-6-12(7-5-11)21(18,19)17-8-2-3-10(9-17)13(14,15)16/h4-7,10H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYXZNFHLDXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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